![molecular formula C12H9FO B056912 1-Fluoro-2-phenoxybenzene CAS No. 124330-20-7](/img/structure/B56912.png)
1-Fluoro-2-phenoxybenzene
Overview
Description
1-Fluoro-2-phenoxybenzene is an organic compound with the molecular formula C12H9FO It consists of a benzene ring substituted with a fluorine atom and a phenoxy group
Mechanism of Action
Target of Action
1-Fluoro-2-phenoxybenzene is a derivative of benzene, which is known to undergo electrophilic aromatic substitution . The primary targets of this compound are likely to be the pi electrons in the benzene ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The mode of action of this compound involves the interaction with its targets through a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This compound exhibits larvicidal activity as an orally ingested toxicant by targeting and disrupting the Ca2+ balance, Second generation ryanodine receptor .
Biochemical Pathways
It is known that the initial attack on fluorobenzene by a dioxygenase enzyme could lead to two different pathways . In one pathway, a dihydrodiol dehydrogenase enzyme transforms 4-fluoro-cis-benzene-1,2-dihydrodiol to 4-fluorocatechol .
Pharmacokinetics
It is known that the strength of the carbon-fluorine bond can confer stability to fluorinated drugs, suggesting that this compound may be resistant to metabolic breakdown and could have high bioavailability .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes at the molecular and cellular level, although the specific effects depend on the nature of the substitution and the biological context.
Biochemical Analysis
Biochemical Properties
It is known that halogenated benzenes, such as this compound, can undergo electrophilic aromatic substitution reactions . These reactions involve the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This process could potentially influence the interaction of 1-Fluoro-2-phenoxybenzene with various enzymes and proteins, although specific interactions have not been reported yet.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that halogenated benzenes can undergo electrophilic aromatic substitution reactions, which could potentially influence their interactions with biomolecules . For instance, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This process could potentially influence the binding interactions of this compound with biomolecules, although specific interactions have not been reported yet.
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. It is known that halogenated benzenes can undergo various reactions, including electrophilic aromatic substitution . This could potentially influence the metabolic pathways that this compound is involved in.
Preparation Methods
1-Fluoro-2-phenoxybenzene can be synthesized through several methods. One common synthetic route involves the nucleophilic aromatic substitution reaction of 2-fluorophenol with phenol in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
1-Fluoro-2-phenoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The fluorine atom in this compound can be replaced by a nucleophile, such as an amine or thiol, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Organic Synthesis
1-Fluoro-2-phenoxybenzene serves as a valuable intermediate in the synthesis of various organic compounds. It can participate in:
- Nucleophilic Aromatic Substitution (S_NAr) : The fluorine atom can be replaced by nucleophiles, allowing for the introduction of diverse functional groups.
- Electrophilic Aromatic Substitution : The phenoxy group can act as a directing group for electrophiles, facilitating the synthesis of more complex aromatic compounds.
Materials Science
The compound is utilized in the development of advanced materials, particularly in:
- Fluorinated Polymers : this compound is incorporated into polymer matrices to enhance thermal stability and hydrophobic properties. These materials find applications in coatings and membranes.
- Fluorophores : Its derivatives are explored as fluorescent probes in biological imaging due to their unique photophysical properties.
Medicinal Chemistry
In medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic effects:
- Anticancer Agents : Some studies have reported that compounds derived from this compound exhibit cytotoxic activity against various cancer cell lines.
- Antimicrobial Activity : Research indicates that certain derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.
Data Tables
Application Area | Specific Use Case | Key Findings |
---|---|---|
Organic Synthesis | Intermediate for functionalization | Effective in S_NAr reactions |
Materials Science | Fluorinated polymers | Enhanced thermal stability |
Medicinal Chemistry | Anticancer agents | Cytotoxicity against cancer cell lines |
Antimicrobial activity | Potential for new antibiotic development |
Case Study 1: Synthesis of Fluorinated Polymers
A study demonstrated the incorporation of this compound into polyimide matrices through electrospinning techniques. The resulting materials exhibited high thermal stability (glass transition temperature above 255 °C) and excellent hydrophobicity (water contact angles exceeding 105°) .
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal highlighted the cytotoxic effects of various this compound derivatives on breast cancer cell lines. The study found that specific modifications to the phenoxy group significantly enhanced anticancer activity compared to unmodified compounds .
Comparison with Similar Compounds
1-Fluoro-2-phenoxybenzene can be compared with other similar compounds, such as 4-bromo-1-fluoro-2-phenoxybenzene and 4-chloro-1-fluoro-2-phenoxybenzene . These compounds share similar structural features but differ in their reactivity and applications. For example, the presence of different halogen atoms (bromine or chlorine) can significantly affect the compound’s reactivity in substitution reactions and its interactions with biological targets .
Biological Activity
1-Fluoro-2-phenoxybenzene is an aromatic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a fluorine atom at the 1-position and a phenoxy group at the 2-position of a benzene ring. Its molecular formula is CHFO, and it has a molecular weight of approximately 196.20 g/mol. The presence of the fluorine atom can influence its reactivity and interactions with biological systems.
Antimicrobial Activity
Research indicates that derivatives of phenoxybenzene compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Properties
This compound has been investigated for its anticancer activity. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 (breast cancer) | 5.0 | Induction of apoptosis via caspase activation |
Analog A | HepG2 (liver cancer) | 3.5 | Inhibition of cell cycle progression |
Analog B | A549 (lung cancer) | 4.8 | Modulation of MAPK signaling |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced cell viability.
- Reactive Oxygen Species (ROS) Generation : Compounds similar to this compound have shown the ability to increase ROS levels in cells, which can lead to oxidative stress and subsequent cell death .
- Apoptosis Induction : The activation of caspases has been noted in studies involving this compound, indicating its role in promoting programmed cell death in malignant cells .
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Case Study 1 : A study on a series of phenoxybenzene derivatives demonstrated enhanced cytotoxicity against various cancer cell lines when modified with fluorine substituents, including this compound. The study reported an IC50 value significantly lower than that of non-fluorinated analogs .
- Case Study 2 : Research involving animal models indicated that treatment with this compound led to tumor regression in xenograft models, showcasing its potential as an anticancer agent .
Properties
IUPAC Name |
1-fluoro-2-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFAQWWQJZQMBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374581 | |
Record name | 1-fluoro-2-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124330-20-7 | |
Record name | 1-fluoro-2-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 124330-20-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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